3-(4-Ethoxyphenyl)-6-methylsulfanylpyridazine
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Overview
Description
The compound “3-(4-Ethoxyphenyl)-6-methylsulfanylpyridazine” likely belongs to the class of organic compounds known as phenylpyridazines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridazine ring through a CC or CN bond .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions such as nucleophilic substitution, condensation, or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, attached to a phenyl ring via a carbon-carbon bond. The phenyl ring would have an ethoxy (C2H5O) substituent, and the pyridazine ring would have a methylsulfanyl (CH3S) substituent .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the ethoxy group might be susceptible to reactions with strong acids or bases, and the methylsulfanyl group could potentially undergo oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the ethoxy and methylsulfanyl groups could impact the compound’s polarity, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-methylsulfanylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-16-11-6-4-10(5-7-11)12-8-9-13(17-2)15-14-12/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFRFNYVRWOKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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